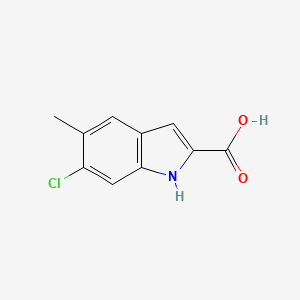![molecular formula C9H12O3S B3381055 2-[4-(Methylsulfonyl)phenyl]-1-ethanol CAS No. 214614-61-6](/img/structure/B3381055.png)
2-[4-(Methylsulfonyl)phenyl]-1-ethanol
概要
説明
2-[4-(Methylsulfonyl)phenyl]-1-ethanol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1-ethanol typically involves the reaction of 4-(Methylsulfonyl)phenylboronic acid with an appropriate ethanol derivative under catalytic conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-[4-(Methylsulfonyl)phenyl]acetaldehyde or 2-[4-(Methylsulfonyl)phenyl]acetone.
Reduction: Formation of 2-[4-(Methylsulfonyl)phenyl]ethane.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-(Methylsulfonyl)phenyl]-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-1-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- 4-(Methylsulfonyl)phenylboronic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 2-(4-Methylsulfonylphenyl)benzimidazole derivatives
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-1-ethanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a methylsulfonyl group and an ethanol moiety allows for versatile applications in various fields, distinguishing it from other similar compounds .
特性
IUPAC Name |
2-(4-methylsulfonylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHRUHAQUDFOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid](/img/structure/B3380980.png)





![2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]oxyacetic acid](/img/structure/B3381009.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B3381029.png)


![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanol](/img/structure/B3381061.png)


